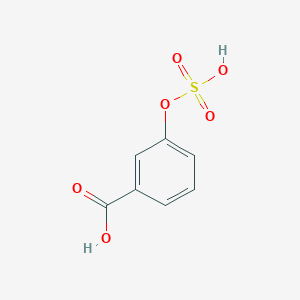

3-sulfooxybenzoic acid

Description

3-Sulfooxybenzoic acid (C₇H₆O₆S) is a sulfonic acid ester derivative of benzoic acid, characterized by a sulfonate group (-SO₃H) attached via an oxygen atom to the benzene ring at the meta position relative to the carboxylic acid group. Its molecular weight is 218.179 g/mol, and it exhibits moderate acidity due to the electron-withdrawing effects of both the carboxylic acid and sulfonate groups . The compound is synthesized via sulfonation reactions, such as treating benzoic acid derivatives with chlorosulfonic acid, followed by hydrolysis to yield the sulfonated product .

Key applications include its use as an intermediate in pharmaceutical synthesis, particularly in designing enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and sulfonamide-based drugs .

Propriétés

Formule moléculaire |

C7H6O6S |

|---|---|

Poids moléculaire |

218.19 g/mol |

Nom IUPAC |

3-sulfooxybenzoic acid |

InChI |

InChI=1S/C7H6O6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) |

Clé InChI |

MZYPOJMKJHCOQG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)OS(=O)(=O)O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzoic acid-3-O-sulphate can be synthesized from 3-hydroxybenzoic acid through sulfonation. The process involves the reaction of 3-hydroxybenzoic acid with sulfuric acid or sulfur trioxide to introduce the sulphate group .

Industrial Production Methods: In an industrial setting, the preparation of 3-sulfooxybenzoic acid typically involves the use of oleum (a solution of sulfur trioxide in sulfuric acid) to sulfonate 3-hydroxybenzoic acid. The reaction is carried out at elevated temperatures, usually around 100°C, to ensure complete sulfonation .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxybenzoic acid-3-O-sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulphate group back to a hydroxyl group.

Substitution: The sulphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Products may include various oxidized derivatives of 3-hydroxybenzoic acid.

Reduction: The primary product is 3-hydroxybenzoic acid.

Substitution: Depending on the substituent, various substituted benzoic acids can be formed.

Applications De Recherche Scientifique

3-Hydroxybenzoic acid-3-O-sulphate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-sulfooxybenzoic acid involves its interaction with various molecular targets and pathways. As a phenylsulfate, it can donate a hydron to acceptor molecules, acting as a Bronsted acid. This property allows it to participate in various biochemical reactions, including those involving enzymes and other proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-sulfooxybenzoic acid with analogous sulfonated/sulfamoyl benzoic acid derivatives:

*Estimated based on analogous benzoic acid derivatives.

Key Observations:

Acidity : The sulfonate group in 3-sulfooxybenzoic acid significantly lowers the pKa of the carboxylic acid group (≈2.8–3.0) compared to unsubstituted benzoic acid (pKa ≈4.2). This is comparable to 3-sulfobenzoic acid (pKa 3.78) but more acidic than sulfamoyl derivatives (pKa 3.47–3.54), where the sulfamoyl group (-SO₂NH₂) exerts a weaker electron-withdrawing effect .

Solubility : Sulfonate-containing compounds (e.g., 3-sulfooxybenzoic acid) exhibit higher water solubility due to the ionic nature of the sulfonate group, whereas sulfamoyl derivatives are less polar and more lipid-soluble .

Q & A

Q. How do discrepancies in reported sulfonation efficiencies of 3-sulfooxybenzoic acid arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from variable reaction kinetics (e.g., competing sulfonation at ortho vs. para positions) or incomplete purification. Address this by conducting time-resolved reaction monitoring via in situ FT-IR or Raman spectroscopy. Use isotopic labeling () to track sulfonate group incorporation and quantify regioselectivity .

Q. What experimental designs are optimal for studying the enzymatic desulfation of 3-sulfooxybenzoic acid in metabolic pathways?

- Methodological Answer : Use recombinant sulfatases (e.g., aryl sulfatase from Pseudomonas aeruginosa) in pH-controlled buffers (pH 7.4, 37°C). Monitor desulfation kinetics via UV-Vis spectroscopy (absorbance shift at 280 nm) or -NMR for phosphate byproducts. Include negative controls with enzyme inhibitors (e.g., phosphate analogs) to confirm specificity .

Q. How can researchers differentiate between covalent and non-covalent interactions of 3-sulfooxybenzoic acid with proteins?

- Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. For covalent adducts, use SDS-PAGE with fluorescence labeling (e.g., dansyl chloride) or MALDI-TOF mass spectrometry to detect mass shifts. Compare results with molecular docking simulations to predict interaction sites .

Q. What statistical approaches are recommended for analyzing clustered data in studies of 3-sulfooxybenzoic acid’s environmental persistence?

- Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., soil pH, microbial diversity). Use principal component analysis (PCA) to reduce dimensionality in multi-parameter datasets (e.g., degradation rates across 10+ soil types). Validate with bootstrapping to assess confidence intervals for half-life estimates .

Methodological Best Practices

- Reproducibility : Document all synthetic steps, including solvent batch numbers and equipment calibration data, per IUPAC guidelines .

- Data Contradictions : Use orthogonal validation methods (e.g., NMR + LC-MS) to resolve analytical discrepancies. Publish raw datasets in supplementary materials for peer review .

- Safety : Adopt fume hood protocols for sulfonation reactions and use PPE compliant with ISO 374-1 standards to mitigate exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.